2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid
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Overview
Description
2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid typically involves the condensation of 2-aminophenol with a suitable fluorinated carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 5-fluoro-2-nitrobenzoic acid under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-nitro-5-fluoro-1,3-benzoxazole-6-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzoxazole-6-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-1,3-benzoxazole-6-carboxylic acid:
2-Amino-5-chloro-1,3-benzoxazole-6-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both the amino and fluorine groups in 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid makes it unique compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, while the amino group provides a site for further functionalization and derivatization. This combination of functional groups contributes to its versatility and potential in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-4-2-5-6(14-8(10)11-5)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGARKJZFUYABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=N2)N)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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